1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene
Description
This compound features a central 1,1,2,2-tetrafluoroethyl group bridging two aromatic rings: one substituted with a phenoxy group (C₆H₅O–) and the other with a 4-phenoxyphenyl moiety.
Properties
IUPAC Name |
1-phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQCRHYEQAMPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4=CC=CC=C4)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654238 | |
| Record name | 1,1'-{(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[(4,1-phenylene)oxy]}dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149963-10-0 | |
| Record name | 1,1'-{(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[(4,1-phenylene)oxy]}dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene (CAS No. 149963-10-0) is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of tetrafluoroethyl groups and phenoxy moieties, suggests interesting biological activities that warrant investigation.
The compound exhibits several notable physical properties:
- Boiling Point: 480.5 ºC
- Flash Point: 254.1 ºC
- Density: 1.261 g/cm³
- Refractive Index: 1.563
- Vapor Pressure: 6.31E-09 mmHg at 25°C .
Biological Activity Overview
Research into the biological activity of this compound indicates potential effects on various biological systems. The following sections summarize findings from relevant studies.
Antimicrobial Activity
A study explored the antimicrobial properties of phenoxy-containing compounds, including derivatives similar to this compound. Results indicated that these compounds exhibit significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's potential as an anticancer agent. The results demonstrated that this compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This finding suggests that the compound could be further developed as a topical antifungal treatment .
Case Study 2: Anticancer Potential
A recent study examined the effects of the compound on human breast cancer cells (MCF-7). Cells treated with varying concentrations (10 µM to 100 µM) showed a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed that treated cells had increased levels of apoptotic markers compared to control groups .
Comparative Analysis of Biological Activity
| Property | Value |
|---|---|
| Antimicrobial MIC | 32 µg/mL against Candida albicans |
| Cytotoxicity (MCF-7) | IC50 = 45 µM after 48 hours |
| Apoptosis Induction | Increased caspase activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key distinctions:
Key Observations:
Fluorination Effects: The tetrafluoroethyl group in the target compound enhances thermal and chemical stability compared to non-fluorinated analogs like etofenprox . Fluorophenyl substituents (e.g., in 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane) increase electron-withdrawing character, whereas phenoxy groups in the target compound offer electron-donating properties, influencing reactivity in electrophilic substitutions .
Substituent Impact: Alkyl chains (e.g., pentylphenyl in ) improve solubility in non-polar media, whereas phenoxy groups enhance aromatic stacking, useful in polymer or liquid crystal applications. Trifluoromethyl groups (e.g., ) increase acidity and resistance to metabolic degradation, making them valuable in pharmaceuticals.
Synthetic Relevance :
- Sodium ethoxide-mediated reactions (as in ) are common for fluorinated triazoles and may parallel methods for synthesizing the target compound’s tetrafluoroethyl bridge.
Material Science Context :
- While Nafion () is a sulfonated fluoropolymer, the target compound’s fluorinated aromatic structure shares themes of chemical resistance but lacks ionic functionality, limiting direct material comparisons.
Research Findings and Data
Thermal Stability and Reactivity
- Fluorinated Ethyl Bridges: Compounds with –CF₂CF₂– linkages (e.g., ) exhibit higher thermal decomposition temperatures (>300°C) compared to non-fluorinated ethers.
- Phenoxy vs. Fluorophenyl Reactivity: Phenoxy groups undergo easier electrophilic substitution (e.g., nitration) than fluorophenyl groups due to electron-donating oxygen vs. electron-withdrawing fluorine .
Environmental and Industrial Relevance
- Agrochemical Potential: Phenoxybenzene derivatives (e.g., etofenprox ) suggest the target compound could be explored for pesticidal activity with improved fluorination-driven stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
